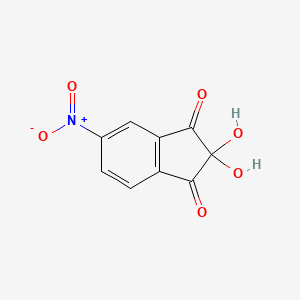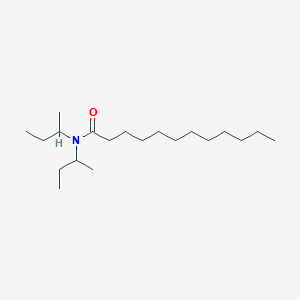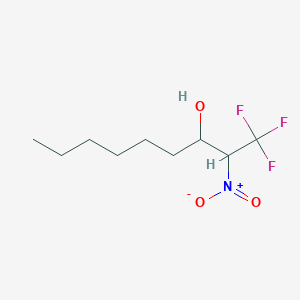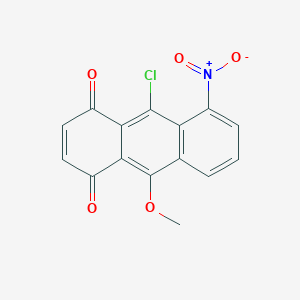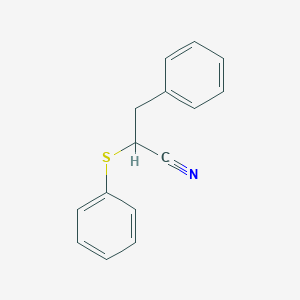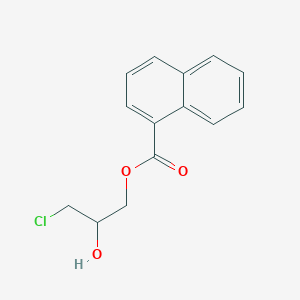
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, substituted with a chloro group, a hydroxypropyl group, and a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the carboxylate group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxypropylation: The introduction of the hydroxypropyl group can be carried out through a nucleophilic substitution reaction. The naphthalene-1-carboxylate is reacted with an epoxide, such as propylene oxide, under basic conditions to yield the hydroxypropyl derivative.
Chlorination: The final step involves the chlorination of the hydroxypropyl group. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-oxopropyl naphthalene-1-carboxylate.
Reduction: Formation of 3-Hydroxy-2-hydroxypropyl naphthalene-1-carboxylate.
Substitution: Formation of 3-Substituted-2-hydroxypropyl naphthalene-1-carboxylate derivatives.
科学研究应用
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Chloro-2-hydroxypropyl benzene-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Hydroxypropyl naphthalene-1-carboxylate: Lacks the chloro group.
3-Chloro-2-methoxypropyl naphthalene-1-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is unique due to the presence of both a chloro and a hydroxypropyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
| 109573-60-6 | |
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H13ClO3/c15-8-11(16)9-18-14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2 |
InChI 键 |
NWQHXDZCHLLGOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
